molecular formula C8H7BrN4O B3037194 6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 474709-32-5

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B3037194
CAS No.: 474709-32-5
M. Wt: 255.07 g/mol
InChI Key: QBNAMJNGXIDVSS-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring and a carbohydrazide group at the 3rd position. It is known for its biological activities, including anticonvulsant properties .

Chemical Reactions Analysis

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 6th position .

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

Biological Activity

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb), as well as its antiproliferative effects on various cancer cell lines.

  • Chemical Formula : C₈H₇BrN₄O
  • Molecular Weight : 255.071 g/mol
  • Storage Temperature : Ambient

Antibacterial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, in combating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Minimum Inhibitory Concentrations (MIC)

The compound has shown significant antibacterial activity with MIC values indicating potent efficacy against various strains of Mtb:

  • Against replicating Mtb : MIC values ≤ 1 μM were observed for several derivatives.
  • Against MDR and XDR strains : Some compounds exhibited MIC values as low as 0.006 μM, surpassing the activity of clinical candidates like PA-824 by nearly tenfold .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the imidazo[1,2-a]pyridine ring significantly influence biological activity:

  • The introduction of bromine at the 6-position resulted in decreased activity compared to compounds with chlorine substitutions.
  • Compounds with various substituents at C2 and C6 positions were evaluated, leading to the identification of highly potent analogs with improved pharmacokinetic properties .

Antiproliferative Activity

In addition to its antibacterial effects, this compound has demonstrated antiproliferative activity against various cancer cell lines.

Cell Lines Tested

The compound's efficacy was evaluated against several cancer cell lines including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • PC-3 (prostate cancer)

Cytotoxicity and IC50 Values

The cytotoxicity of the compound was assessed using the PrestoBlue® assay to determine IC50 values:

  • Compounds derived from imidazo[1,2-a]pyridine exhibited IC50 values ranging from 0.0046 mM to over 9 mM depending on the specific structural modifications.
  • Notably, compounds with hydroxyl (-OH) groups showed enhanced antiproliferative activity across multiple cell lines .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Identified several analogs with MIC ≤ 0.006 μM against Mtb; SAR indicated that substituents at C2 and C6 are critical for activity.
Reported that compounds with specific modifications had improved potency against MDR strains and favorable pharmacokinetics in vivo.
Demonstrated significant antiproliferative effects in HeLa and MCF-7 cells with varying IC50 values based on structural modifications.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNAMJNGXIDVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1.94 g ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, 6 mL hydrazine monohydrate and 20 mL ethanol was heated for 1 hour under reflux. The precipitated crystals were collected by filtration, washed with ethanol and dried under reduced pressure by a vacuum pump to give 1.71 g of the title compound as pale yellow crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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